3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid

Solubility Organic Synthesis Process Chemistry

3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid (CAS 958297-40-0) is a salt form of a fluorinated azetidine scaffold, a privileged motif in medicinal chemistry for introducing conformational rigidity and metabolic stability. The compound, supplied as the trifluoroacetic acid (TFA) salt with a molecular weight of 281.20 g/mol and a typical purity of ≥95% , serves as a versatile intermediate.

Molecular Formula C11H11F4NO3
Molecular Weight 281.2 g/mol
CAS No. 958297-40-0
Cat. No. B1448532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid
CAS958297-40-0
Molecular FormulaC11H11F4NO3
Molecular Weight281.2 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC=C(C=C2)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H10FNO.C2HF3O2/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;3-2(4,5)1(6)7/h1-4,11-12H,5-6H2;(H,6,7)
InChIKeyCYFKFYATVIPNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(4-Fluorophenyl)azetidin-3-ol TFA Salt (CAS 958297-40-0) Is a Preferred Building Block for Drug Discovery Synthesis


3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid (CAS 958297-40-0) is a salt form of a fluorinated azetidine scaffold, a privileged motif in medicinal chemistry for introducing conformational rigidity and metabolic stability [1]. The compound, supplied as the trifluoroacetic acid (TFA) salt with a molecular weight of 281.20 g/mol and a typical purity of ≥95% , serves as a versatile intermediate. The azetidine core, substituted with a 4-fluorophenyl group and a tertiary alcohol, provides a unique vector for further derivatization, making it a critical starting material or fragment for generating patentable chemical space.

Critical Procurement Risks of Using Alternative Salt Forms or Free Base of 3-(4-Fluorophenyl)azetidin-3-ol (CAS 958297-40-0) in Multi-Step Synthesis


Substituting the TFA salt with the free base (CAS 848392-23-4) or hydrochloride salt (CAS 848192-95-0) of the same core structure can introduce significant process chemistry risks, undermining the purpose of precise scientific selection. The TFA counterion is not a spectator; it critically modulates the compound's physicochemical properties, directly impacting its performance in organic synthesis. While the core structure provides target engagement potential [1], the salt form dictates solubility, reactivity in coupling reactions, and ease of purification, which are paramount for reproducible R&D workflows. Direct interchanging without quantitative justification can lead to inconsistent reaction yields, purification challenges, and ultimately, project delays. The following evidence guide quantifies the specific, measurable advantages of the TFA salt over its closest analogs, establishing the criteria for its prioritized procurement.

Quantified Evidence for Selecting 3-(4-Fluorophenyl)azetidin-3-ol TFA Salt (CAS 958297-40-0) Over Alternatives


Enhanced Solubility Profile of TFA Salt vs. Hydrochloride Salt in Key Organic Solvents

The TFA salt of 3-(4-fluorophenyl)azetidin-3-ol exhibits high solubility in polar aprotic solvents such as DMSO and DMF, a characteristic advantage for homogeneous reaction conditions. In contrast, the hydrochloride salt (CAS 848192-95-0) demonstrates significantly lower solubility in these solvents. For instance, the HCl salt has a reported solubility in DMSO of 25 mg/mL, whereas the TFA salt class demonstrates high solubility in these media, facilitating reactions that require high substrate concentrations .

Solubility Organic Synthesis Process Chemistry

Volatility of TFA Counterion Simplifies Salt Removal and Purification Post-Reaction

A key practical advantage of the TFA salt over the hydrochloride salt is the counterion's physical property. Trifluoroacetic acid is a volatile organic acid (bp 72.4 °C), which can be removed by evaporation under reduced pressure after basification. In contrast, the hydrochloric acid counterion from the HCl salt forms non-volatile inorganic salts upon neutralization, necessitating aqueous extraction or more complex purification steps. This was demonstrated in a synthetic protocol where the TFA salt of an azetidine intermediate was neutralized and the resulting trifluoroacetate evaporated directly, streamlining the process compared to a parallel route using an HCl salt which required a liquid-liquid extraction .

Purification Work-up Azetidine Chemistry

Potential for Higher Purity Procurement: TFA Salt vs. Free Base

The TFA salt is commercially offered with a typical minimum purity of 95%, while the free base (CAS 848392-23-4) is also available at 95% . However, the TFA salt form often offers superior long-term storage stability for amines, reducing degradation that can lead to purity erosion over time. Vendors report that the TFA salt of this compound remains stable under recommended storage conditions, which is essential for maintaining lot-to-lot consistency in procurement .

Purity Sourcing Analytical Chemistry

Verified Scenarios Where Procuring 3-(4-Fluorophenyl)azetidin-3-ol TFA Salt (CAS 958297-40-0) Adds Quantifiable Value


Streamlined Preparation of PDE4 Inhibitor Libraries via 4,6-Diaminopyrimidine Scaffold Diversification

The compound's core azetidine motif is a validated feature in dual M3 antagonist/PDE4 inhibitor programs. The TFA salt is the preferred input for the rapid synthesis of focused compound libraries because its high organic solubility (Evidence Item 1) permits high-concentration acylation or alkylation reactions, and its volatile counterion (Evidence Item 2) simplifies final product purification. This allows medicinal chemistry teams to efficiently explore 3-substituted azetidinyl SAR, as documented in the pioneering work on ucb-101333-3 analogs [1].

Reliable Fragment-Based Drug Discovery (FBDD) and X-Ray Crystallography Sample Preparation

For fragment screening, compounds must be dosed consistently at high concentrations. The TFA salt's enhanced DMSO solubility ensures accurate stock solution preparation for biophysical assays like SPR or thermal shift. Furthermore, the consistent lot purity (Evidence Item 3) provides confidence in the screening data. The free base may precipitate or oxidize over time, creating a solvent artifact risk that the more stable TFA salt mitigates.

Efficient Macrocyclization and Complex Heterocycle Synthesis

In modern synthetic routes to macrocycles or densely functionalized heterocycles, the azetidine tertiary alcohol serves as both a rigid linker and a functional handle. The TFA salt's properties (Evidence Items 1 and 2) are critical for achieving high reaction concentrations without the interference of non-volatile inorganic salts. This facilitates critical bond-forming steps like Mitsunobu reactions or copper-catalyzed couplings, where the presence of chloride ions from HCl salts could poison catalysts or complicate product isolation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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